![molecular formula C13H13NO5 B1434167 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1858256-71-9](/img/structure/B1434167.png)
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin moiety and a pyrrolidine ring . The benzodioxin moiety is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, vapor pressure, and solubility, would be determined by its molecular structure .Scientific Research Applications
Antioxidant Activity
Research has demonstrated the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, showing potent antioxidant activities. These compounds were identified to have higher antioxidant activity than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2019).
Anti-inflammatory Activity
Several studies have reported on the synthesis and evaluation of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit for their anti-inflammatory properties. These compounds have been found to exhibit comparable or superior potency to known anti-inflammatory drugs such as Ibuprofen, highlighting their potential in treating inflammation-related conditions (Vazquez et al., 1996; Vazquez et al., 1997).
Anticonvulsant Activity
Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were synthesized and evaluated for their anticonvulsant activities. This research suggests that these compounds may offer new therapeutic options for managing convulsive disorders (Arustamyan et al., 2019).
Nootropic Agents
Synthesis efforts have also been directed towards creating 1,4-disubstituted 2-oxopyrrolidines and related compounds with potential nootropic (cognitive-enhancing) effects. These synthesized compounds have been tested for their ability to improve cognitive functions, indicating their utility as nootropic agents (Valenta et al., 1994).
Enantiospecific Synthesis
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are important chiral synthons for the enantiospecific synthesis of therapeutic agents. Research has been focused on the efficient preparation of these enantiomers in optically pure form, employing biocatalysts for their kinetic resolution. This process has significant implications for pharmaceutical manufacturing, especially for drugs requiring high enantiomeric purity (Mishra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-6-8(13(16)17)7-14(11)9-2-1-3-10-12(9)19-5-4-18-10/h1-3,8H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXSIOPVBRFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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